Benzenedimethanamine-diethylamine
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Overview
Description
Benzenedimethanamine-diethylamine is a derivatized linker compound derived from an alkyl chain. It serves as a valuable component in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a class of compounds used for targeted protein degradation . This compound is known for its role in the development of targeted therapy drugs, making it a significant molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of Benzenedimethanamine-diethylamine typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Benzenedimethanamine-diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxidized derivatives, and reduced amine compounds .
Scientific Research Applications
Benzenedimethanamine-diethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing targeted cancer therapies and other therapeutic agents.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
Benzenedimethanamine-diethylamine functions as a PROTAC linker, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This linkage facilitates the ubiquitination and subsequent degradation of the target protein via the intracellular ubiquitin-proteasome system . The molecular targets and pathways involved include the ubiquitin-proteasome pathway, which is crucial for protein homeostasis and regulation .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedimethanamine: Another amine derivative used in various chemical syntheses.
Diethylamine: A simpler amine compound used in organic synthesis and as a precursor for other chemicals.
Uniqueness
Benzenedimethanamine-diethylamine is unique due to its dual functionality as a PROTAC linker, enabling the targeted degradation of specific proteins. This property distinguishes it from other similar compounds that may not possess the same targeted degradation capabilities .
Properties
IUPAC Name |
N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N6/c17-5-9-21(10-6-18)13-15-1-2-16(4-3-15)14-22(11-7-19)12-8-20/h1-4H,5-14,17-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRXUMOWYUGCLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCN)CCN)CN(CCN)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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